Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Description
Foundational Research Context of Methyl 4,5-Dihydronaphtho[1,2-b]Thiophene-2-Carboxylate
Historical Development and Research Evolution
The compound was first synthesized in the early 2000s as part of efforts to explore fused heterocycles with potential electronic and biological properties. Initial synthetic routes focused on cyclization reactions involving thiophene precursors and naphthalene derivatives, with methyl esterification introduced to enhance solubility. By 2005, its structural characterization was documented in PubChem (CID 2763430), providing foundational data on its molecular formula (C₁₄H₁₂O₂S) and physical properties.
Subsequent research expanded into structure-activity relationship (SAR) studies, particularly after 2018, when naphthothiophene derivatives gained prominence in anticancer drug discovery. For example, naphtho[2,3-b]thiophene-4,9-dione analogs demonstrated potent anti-proliferative activity against HT-29 colorectal cancer cells, highlighting the therapeutic potential of this structural class. These advancements underscored the compound’s role as a synthetic intermediate for biologically active molecules.
Key Milestones in Research Evolution
Structural Significance in Heterocyclic Chemistry
The molecule features a tricyclic system comprising a dihydronaphthalene fused to a thiophene ring, with a methyl ester group at position 2. This architecture confers unique electronic properties:
- Planarity : The fused rings create an extended π-system, enhancing conjugation and stability.
- Electron-Withdrawing Effects : The ester group at C-2 polarizes the thiophene ring, facilitating electrophilic substitution at C-3 and C-5.
- Intramolecular Interactions : Sulfur-oxygen chalcogen bonds between the thiophene sulfur and ester carbonyl oxygen stabilize the molecule’s conformation, as observed in crystallographic studies of related compounds.
These features make the compound a versatile scaffold for synthesizing derivatives with tailored electronic and steric properties. For instance, halogenation at C-8 or C-9 has been shown to modulate bioactivity in analogous naphthothiophenes.
Research Paradigms in Naphthothiophene Chemistry
Three dominant paradigms have shaped research on this compound:
Synthetic Methodology
Medicinal Chemistry Applications
Material Science Explorations
Theoretical Frameworks for Understanding Fused Heterocycles
Computational models have been critical in rationalizing the compound’s behavior:
Quantitative Structure-Activity Relationship (QSAR) Models
- A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) correlated anti-proliferative activity with steric and electrostatic fields, achieving a cross-validated $$ q^2 = 0.625 $$ . Key predictors included:
- Positive steric effects near the thiophene ring’s C-5 position.
- Negative electrostatic potential at the ester carbonyl oxygen.
- A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) correlated anti-proliferative activity with steric and electrostatic fields, achieving a cross-validated $$ q^2 = 0.625 $$ . Key predictors included:
Electronic Structure Analysis
Conformational Dynamics
Comparative Analysis of Computational Models
Properties
IUPAC Name |
methyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)12-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQCQEAAPIETRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with thiophene carboxylates in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted naphtho[1,2-b]thiophene derivatives.
Scientific Research Applications
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₂O₂S (as per synthesis data in ).
- Molecular Weight : 244.3 g/mol (calculated from formula).
- Synthesis : Typically prepared via cyclization reactions or functionalization of preconstructed naphthothiophene frameworks. For example, bromination of ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate using N-bromosuccinimide (NBS) under reflux conditions has been reported .
- Structural Features : The dihydro ring (4,5-dihydro) reduces aromaticity in the thiophene moiety, influencing electronic properties and reactivity compared to fully aromatic analogs.
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Methyl 9-phenyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate
Solubility and Stability
- Methyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters .
- The dihydro ring in Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate confers moderate stability under acidic conditions but susceptibility to oxidation .
Data Tables
Table 1: Comparative Analysis of Key Compounds
*Similarity scores based on structural and functional alignment (0–1 scale) .
Biological Activity
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (MDNTC) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of MDNTC, including its pharmacological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula: C₁₄H₁₂O₂S
- CAS Number: 320423-96-9
- Melting Point: 85–88 °C
Pharmacological Activity
MDNTC has been studied for various biological activities, particularly in the fields of anticancer and antiviral research. The following sections summarize key findings from recent studies.
Anticancer Activity
Research indicates that MDNTC exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- MCF-7 (breast cancer): MDNTC showed an IC50 value comparable to standard chemotherapeutics, indicating potent growth inhibition.
- HeLa (cervical cancer): The compound displayed marked cytotoxicity with an IC50 value of approximately 12 µg/mL, suggesting it may interfere with cellular proliferation mechanisms.
Table 1: Anticancer Activity of MDNTC
| Cell Line | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 3.13 |
| HeLa | 12 | Cisplatin | 5.00 |
Antiviral Activity
MDNTC has also shown antiviral activity, particularly against viral infections such as HIV and influenza. Studies have reported:
- HIV-1 Inhibition: MDNTC demonstrated an EC50 value of 0.0364 µM against HIV-1 in MT-4 cells, significantly outperforming many reference compounds.
- Influenza Virus: The compound exhibited a protective effect in vitro, with a reduction in viral replication by over 60% at higher concentrations.
Table 2: Antiviral Activity of MDNTC
| Virus | EC50 (µM) | Reference Compound | Reference EC50 (µM) |
|---|---|---|---|
| HIV-1 | 0.0364 | Efavirenz | 0.0044 |
| Influenza A | >50 | Oseltamivir | 0.5 |
The mechanisms underlying the biological activities of MDNTC are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Cell Cycle Progression: MDNTC may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties: The compound may exert protective effects against oxidative stress, which is often implicated in cancer progression and viral infections.
- Interaction with Viral Proteins: Preliminary studies suggest that MDNTC could interfere with viral replication by binding to essential viral proteins.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent study involving animal models of breast cancer, administration of MDNTC resulted in a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Volume Reduction: An average reduction of 45% in tumor volume after four weeks of treatment.
- Survival Rate Improvement: Increased survival rates were observed in treated animals compared to untreated controls.
Case Study 2: Clinical Relevance in Viral Infections
A clinical trial exploring the efficacy of MDNTC as an adjunct therapy for HIV-positive patients showed promising results:
- Viral Load Reduction: Participants receiving MDNTC along with standard antiretroviral therapy experienced a greater reduction in viral load compared to those receiving only standard therapy.
- Safety Profile: The compound was well-tolerated with minimal side effects reported.
Q & A
Q. Methodological Insight
- Catalyst Optimization : Pd-based catalysts enhance coupling efficiency; ligand choice (e.g., SPhos) reduces side reactions.
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts.
- Yield Tracking : Monitor via TLC and NMR to identify intermediates and adjust reaction time.
How can NMR spectroscopy and HRMS be employed to characterize this compound?
Basic Research Question
Key spectral data include:
- ¹H NMR (DMSO-d₆) : δ 2.80 (m, 2H, CH₂), 2.90 (m, 2H, CH₂), 3.80 (s, 3H, OCH₃), 7.35–7.66 (m, aromatic H) .
- HRMS : Exact mass validation (e.g., m/z 244.0695 for C₁₄H₁₂O₂S⁺) confirms molecular formula .
Q. Methodological Insight
- Signal Assignment : Compare coupling constants (e.g., J = 8.5 Hz for aromatic protons) with DFT-calculated shifts.
- Isotopic Labeling : Use deuterated analogs to resolve overlapping signals in crowded regions.
What is the impact of the 4,5-dihydro moiety on the compound's aromaticity and reactivity?
Advanced Research Question
The dihydro moiety reduces aromatic conjugation in the thiophene ring, increasing susceptibility to electrophilic substitution at the 2-position. For example, bromination preferentially occurs at C2 in the dihydro derivative, whereas fully aromatic analogs react at C5 . This structural feature also enhances solubility in nonpolar solvents, facilitating reactions like Friedel-Crafts alkylation.
Q. Methodological Insight
- Cyclic Voltammetry : Measure redox potentials to estimate HOMO/LUMO levels.
- XRD Analysis : Resolve crystal packing motifs to assess charge transport efficiency.
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability) often arise from assay conditions (e.g., cell line specificity) or impurity profiles. For example, residual palladium from synthesis may inhibit enzyme activity, leading to false positives . Mitigation strategies include:
- HPLC Purity Assessment : Ensure >95% purity via reverse-phase chromatography.
- Dose-Response Curves : Validate activity across multiple concentrations and replicates.
Case Study : A study attributing kinase inhibition to the compound was later corrected after identifying trace PdCl₂ as the active species .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Advanced Research Question
Modifications at the carboxylate (e.g., ester → amide) or dihydro ring (e.g., halogenation) alter bioavailability and target affinity. For instance:
Basic Research Question
Q. Checklist for Replication :
Confirm catalyst activation (e.g., degas solvents with N₂).
Standardize chromatography conditions (column dimensions, flow rate).
Validate HRMS calibration with certified reference compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
